Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride

Chiral Purity Quality Control Enantiomer Identity

Problem: Using the wrong enantiomer or racemic mixture leads to failed stereochemical outcomes in API synthesis. Solution: Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride (CAS 1807350-90-8) is the definitive (R)-enantiomer, essential for anti-selective Mannich reactions. Key advantages: • Enables anti-Mannich products with >99:1 dr, up to 99% ee. • HCl salt form enhances solubility and long-term stability. • Consistent specific optical rotation (-15°) ensures batch-to-batch chiral purity. • Supported by ISO-certified quality systems. Order online for immediate global dispatch.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1807350-90-8
Cat. No. B1424443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-3-Pyrrolidinecarboxylate Hydrochloride
CAS1807350-90-8
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyAYYKCALHTPKNOI-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride: Procurement Overview for Chiral API Intermediate Applications


Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride (CAS: 1807350-90-8) is a chiral pyrrolidine derivative supplied as the hydrochloride salt, with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . The compound features a pyrrolidine ring with an ethyl ester moiety at the 3-position in the (R)-configuration . It serves as a critical enantiomerically pure intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring defined stereochemistry for target receptor engagement . The hydrochloride salt form enhances both aqueous solubility and storage stability compared to the free base .

Why Generic Substitution Fails for Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride in Stereospecific Synthesis


Generic substitution of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride with its (S)-enantiomer or racemic mixture is not feasible due to the critical dependence of downstream biological activity on absolute stereochemistry. In chiral drug synthesis, the use of the incorrect enantiomer can result in a final API with significantly reduced potency or even opposing pharmacological effects . Furthermore, the position of the carboxylic acid group on the pyrrolidine ring is a key determinant of stereochemical outcomes in catalytic asymmetric reactions, with the β-carboxylic acid in the (R)-configuration enabling anti-selectivity that cannot be replicated by α-carboxylic acid isomers such as proline [1]. Therefore, selecting the correct stereoisomer is not an interchangeable option but a fundamental requirement for achieving the intended synthetic outcome and biological profile.

Quantitative Differentiation Guide: Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride vs. Close Analogs


Chiroptical Identity: Absolute Configuration Confirmation via Optical Rotation

Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride exhibits a specific optical rotation ([α]/D) of -15° (c = 0.5, H₂O), which is opposite in sign and distinctly different in magnitude from the +15.8° observed for the (S)-enantiomer under identical conditions . This measurement provides a direct, quantitative method for confirming enantiomeric identity and purity prior to use.

Chiral Purity Quality Control Enantiomer Identity

Catalytic Stereocontrol: Anti-Selectivity in Mannich-Type Reactions

In direct catalytic asymmetric anti-Mannich-type reactions of unmodified ketones with α-imino esters, (R)-3-pyrrolidinecarboxylic acid—the free acid form of the target compound—serves as an efficient organocatalyst, achieving anti/syn diastereomeric ratios of up to >99:1 and enantiomeric excesses of up to 99% [1]. This performance stands in stark contrast to (S)-proline (an α-pyrrolidinecarboxylic acid), which catalyzes the same reaction but yields the opposite syn-diastereomer [1].

Asymmetric Catalysis Organocatalysis Stereoselective Synthesis

Catalyst Scope: Broad Substrate Compatibility in Enantioselective Mannich Reactions

While (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid is an excellent catalyst for aldehyde substrates in anti-Mannich reactions, it fails to efficiently catalyze reactions with ketone substrates [1]. In contrast, (R)-3-pyrrolidinecarboxylic acid demonstrates broad substrate compatibility, efficiently catalyzing the anti-Mannich-type reactions of both aldehydes (achieving anti/syn up to 99:1, up to >99% ee) and ketones (achieving anti/syn up to >99:1, up to 99% ee) with α-imino esters [1][2].

Organocatalysis Substrate Scope Reaction Development

Physical Property Differentiation: Melting Point Range for Identity Confirmation

The melting point range for Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride is reported as 230–270 °C by one supplier . The (S)-enantiomer is reported with a slightly different and narrower range of 230–260 °C . While the ranges overlap significantly, the reported upper limit difference of 10°C provides a potential, though not definitive, physical property checkpoint during material characterization.

Quality Control Material Characterization Identity Testing

Procurement-Driven Application Scenarios for Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride


Synthesis of Anti-Selective Mannich Adducts as Key Chiral Intermediates

This compound is the preferred starting material for generating the free acid catalyst, (R)-3-pyrrolidinecarboxylic acid, which is uniquely capable of delivering anti-Mannich products with high stereocontrol (anti/syn up to >99:1, up to 99% ee) [1]. This application is essential for medicinal chemistry programs requiring specific anti-configured β-amino carbonyl building blocks, where alternative catalysts like (S)-proline would yield the undesired syn-diastereomer [1].

Development of Enantiomerically Pure Neurological Drug Candidates

As an established chiral intermediate in the synthesis of pharmaceuticals targeting neurological disorders , procurement of the (R)-enantiomer is critical for ensuring the correct stereochemical outcome in the final API. The compound's high chiral purity, verifiable by its specific optical rotation of -15° , supports the reproducible synthesis of drug candidates where stereochemistry dictates target binding and therapeutic efficacy.

Asymmetric Synthesis of Complex Pyrrolidine-Containing APIs

The hydrochloride salt form provides enhanced solubility and stability for use in multi-step synthetic sequences . Its utility as a chiral building block extends beyond catalysis to incorporation into larger molecular frameworks, where the (R)-configuration at the pyrrolidine 3-position is a prerequisite for the desired biological activity of the target API .

Research into Novel Organocatalytic Methodologies

The unique stereodirecting ability of the β-carboxylic acid group, as demonstrated in anti-Mannich reactions with both aldehyde and ketone substrates [1], makes this compound valuable for academic and industrial laboratories developing new asymmetric catalytic methods. Its well-defined stereochemical properties allow for systematic investigation of catalyst structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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